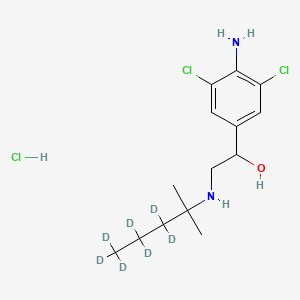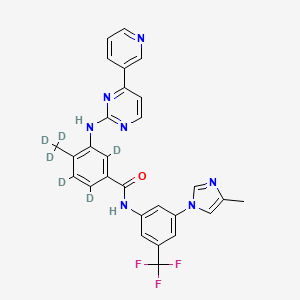
3-Pyridine-d4-acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridine-d4-acetic Acid: is a deuterated derivative of 3-pyridineacetic acid. It is a compound where four hydrogen atoms in the pyridine ring are replaced by deuterium atoms. This isotopic labeling is useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridine-d4-acetic Acid typically involves the deuteration of 3-pyridineacetic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes use deuterium gas (D2) or deuterium oxide (D2O) in high-pressure reactors with suitable catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pyridine-d4-acetic Acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine carboxylic acids.
Reduction: It can be reduced to form pyridine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine derivatives with alcohol or alkane groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pyridine-d4-acetic Acid has several applications in scientific research:
Chemistry: It is used as a reference compound in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated materials for various industrial applications, including the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 3-Pyridine-d4-acetic Acid involves its interaction with molecular targets through its pyridine ring and acetic acid moiety. The deuterium atoms in the compound can influence the rate of chemical reactions due to the isotope effect, which can be beneficial in studying reaction mechanisms and pathways. The compound can participate in hydrogen bonding, coordination with metal ions, and other interactions that are crucial in various biochemical and chemical processes.
Comparación Con Compuestos Similares
3-Pyridineacetic Acid: The non-deuterated version of 3-Pyridine-d4-acetic Acid.
2-Pyridineacetic Acid: A positional isomer with the acetic acid group attached to the second position of the pyridine ring.
4-Pyridineacetic Acid: Another positional isomer with the acetic acid group attached to the fourth position of the pyridine ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms reduces background signals and enhances the resolution of spectra, making it a valuable tool in research and development.
Propiedades
Número CAS |
1035439-74-7 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
141.162 |
Nombre IUPAC |
2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,5D |
Clave InChI |
WGNUNYPERJMVRM-RZIJKAHPSA-N |
SMILES |
C1=CC(=CN=C1)CC(=O)O |
Sinónimos |
3-Pyridine-2,4,5,6-d4-acetic Acid; 2-(3-Pyridyl-d4)acetic Acid; 2-(Pyridin-3-yl-d4)acetic Acid; 3-Carboxymethylpyridine-d4; 3-Pyridyl-d4-acetic Acid; Coletin-d4; Lessterol-d4; Lioxone-d4; Minedil-d4; NSC 70769-d4; Piridil-d4; Piristerol-d4; Py |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrimido[5,4-e][1,3]oxazine](/img/structure/B585678.png)






![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)



